molecular formula C11H14O2 B6264639 1-(2-methoxy-3-methylphenyl)propan-2-one CAS No. 188852-08-6

1-(2-methoxy-3-methylphenyl)propan-2-one

Cat. No. B6264639
CAS RN: 188852-08-6
M. Wt: 178.2
InChI Key:
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Description

1-(2-Methoxy-3-methylphenyl)propan-2-one, commonly known as 2-methyl-3-methoxypropionaldehyde, is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a faint odor and is typically used in the synthesis of a variety of compounds, such as pharmaceuticals, fragrances, and dyes. This compound has been studied extensively and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

2-methyl-3-methoxypropionaldehyde has been studied extensively for its potential applications in various scientific fields. It has been found to have a wide range of biochemical and physiological effects and is thus used in the synthesis of various pharmaceuticals, fragrances, and dyes. It has also been studied for its potential use as a preservative, insect repellent, and antimicrobial agent. Furthermore, it has been studied for its potential applications in the synthesis of polymers and for its potential use in the production of biofuels.

Mechanism of Action

The mechanism of action of 2-methyl-3-methoxypropionaldehyde is not yet fully understood. However, it is believed to act by inhibiting the production of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Furthermore, it is believed to act as an antioxidant, which means that it can scavenge free radicals and thus protect cells from oxidative damage.
Biochemical and Physiological Effects
2-methyl-3-methoxypropionaldehyde has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Furthermore, it has been found to act as an antioxidant, which means that it can scavenge free radicals and thus protect cells from oxidative damage. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-3-methoxypropionaldehyde in lab experiments include its low cost, its ease of synthesis, and its wide range of biochemical and physiological effects. Furthermore, it is a relatively safe compound to work with and has a low toxicity. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the study of 2-methyl-3-methoxypropionaldehyde. These include further research into its mechanism of action, its potential applications in the synthesis of polymers, its potential use in the production of biofuels, and its potential use as an insect repellent and antimicrobial agent. Additionally, further research could be conducted into its potential use as a preservative and its potential anti-inflammatory and anti-cancer properties.

Synthesis Methods

2-methyl-3-methoxypropionaldehyde is typically synthesized through the use of a two-step process. The first step involves the oxidation of 2-methyl-3-methoxypropionaldehyde with an oxidizing agent such as hydrogen peroxide or chromium trioxide. This reaction produces aldehyde and water as byproducts. The second step involves the reduction of the aldehyde to 2-methyl-3-methoxypropionaldehyde using a reducing agent such as sodium borohydride or sodium cyanoborohydride. This reaction produces a colorless liquid with a faint odor.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methoxy-3-methylphenyl)propan-2-one involves the conversion of 2-methoxy-3-methylbenzene to the corresponding ketone through Friedel-Crafts acylation. The resulting ketone is then reacted with propanal in the presence of a base to form the final product.", "Starting Materials": [ "2-methoxy-3-methylbenzene", "Acetyl chloride", "AlCl3", "Propanal", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-3-methylbenzene in dry diethyl ether.", "Step 2: Add AlCl3 to the solution and stir for 30 minutes at room temperature.", "Step 3: Slowly add acetyl chloride to the reaction mixture while stirring and maintain the temperature at 0-5°C.", "Step 4: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 5: Quench the reaction by adding water and stirring for 10 minutes.", "Step 6: Extract the organic layer with diethyl ether and wash with water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the ketone intermediate.", "Step 8: Dissolve the ketone intermediate in dry diethyl ether.", "Step 9: Add propanal and sodium hydroxide to the solution and stir for 2 hours at room temperature.", "Step 10: Quench the reaction by adding water and extract the organic layer with diethyl ether.", "Step 11: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 12: Evaporate the solvent to obtain the final product, 1-(2-methoxy-3-methylphenyl)propan-2-one." ] }

CAS RN

188852-08-6

Product Name

1-(2-methoxy-3-methylphenyl)propan-2-one

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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